4'-Cyano-4-biphenylyl hexanoate

Description

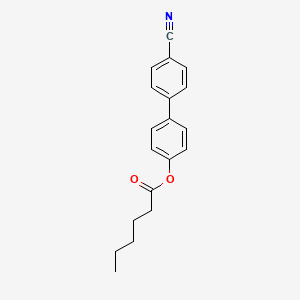

4'-Cyano-4-biphenylyl hexanoate is a rod-like molecule comprising a biphenyl core with a cyano group (-CN) at the 4' position and a hexanoate ester (-O-(CH₂)₅-COO-) at the 4 position. This structure is characteristic of liquid crystal (LC) materials, where the cyano group enhances dipole-dipole interactions, and the hexanoate chain provides molecular flexibility. Its structural analogs, however, are well-studied, enabling comparative analysis of crystallography, stability, and toxicity .

Properties

Molecular Formula |

C19H19NO2 |

|---|---|

Molecular Weight |

293.4 g/mol |

IUPAC Name |

[4-(4-cyanophenyl)phenyl] hexanoate |

InChI |

InChI=1S/C19H19NO2/c1-2-3-4-5-19(21)22-18-12-10-17(11-13-18)16-8-6-15(14-20)7-9-16/h6-13H,2-5H2,1H3 |

InChI Key |

VAJDGVIFFOOQIA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)OC1=CC=C(C=C1)C2=CC=C(C=C2)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs with Varied Terminal Groups and Chain Lengths

Key structural variations among biphenyl derivatives include terminal functional groups (cyano, nitro, ethoxycarbonyl) and alkyl/ester chain lengths. These modifications influence intermolecular interactions, crystal packing, and material properties.

Table 1: Structural and Crystallographic Comparison

Key Findings :

- Cyano vs.

- Ester vs. Carboxylic Acid : Carboxylic acid derivatives (e.g., ) form hydrogen-bonded dimers, increasing crystal stability, while esters rely on weaker van der Waals forces .

- Chain Length: Longer chains (e.g., hexanoate vs. pentanoate) improve solubility in organic solvents and reduce melting points due to increased flexibility .

Table 2: Toxicity Comparison

Key Findings :

- Cyano-containing compounds consistently show Category 4 acute toxicity, necessitating precautions against inhalation and dermal exposure .

Q & A

Q. Basic

- FTIR : Confirms ester C=O stretching (~1740 cm⁻¹) and cyano C≡N (~2220 cm⁻¹) .

- NMR : ¹H NMR identifies biphenyl protons (δ 7.2–7.6 ppm) and hexanoate methylene groups (δ 1.2–1.6 ppm). ¹³C NMR resolves the carbonyl carbon (~170 ppm) .

- GC-MS : Detects molecular ion peaks (e.g., m/z 346 [M+NH₄]⁺) and fragmentation patterns for structural validation .

What are the key considerations for using this compound in liquid crystal research?

Q. Advanced

- Molecular Alignment : The biphenyl core and cyano group promote nematic phase stability. Analogues like 4'-Cyano-4-heptyloxybiphenyl exhibit mesogenic behavior at 25–120°C .

- Synthetic Modifications : Allyloxy or acrylate groups (e.g., 4-(allyloxy)benzoate derivatives) enhance polymerizability for flexible LC displays .

- Stability : Storage at 2–8°C prevents thermal degradation of the ester bond .

What are the solubility and stability profiles of this compound under different conditions?

Q. Basic

- Solubility : Dissolves in polar aprotic solvents (e.g., DMF, THF) due to the cyano group. Limited solubility in water (<0.1 mg/mL) .

- Stability : Hydrolyzes under strong acidic/basic conditions. Stable in anhydrous environments at room temperature for >6 months .

How does the compound interact in surfactant or emulsion systems?

Q. Advanced

- Amphiphilic Behavior : The hexanoate chain acts as a hydrophobic tail, while the biphenyl-cyano group serves as a rigid hydrophilic head, enabling microemulsion formation (e.g., oil-water systems) .

- Chain Elongation : In anaerobic biochemical pathways, hexanoate derivatives participate in acetate-ethanol chain elongation to produce butyrate and octanoate .

- Environmental Factors : pH (6–8) and ionic strength modulate critical micelle concentration (CMC) for emulsion stability .

What analytical methods resolve data contradictions in reaction yield studies?

Q. Advanced

- Error Analysis : Quantify uncertainties from GC-MS calibration curves (±2–5%) and NMR integration errors (±3%) .

- Statistical Validation : Use ANOVA to compare batch-to-batch variability (e.g., catalyst lot differences) .

- Cross-Validation : Pair FTIR with HPLC to confirm purity when NMR signals overlap (e.g., aromatic protons) .

How is computational modeling applied to optimize synthetic pathways?

Q. Advanced

- DFT Calculations : Predict transition states for esterification (e.g., activation energies ~50–60 kJ/mol) .

- Molecular Dynamics : Simulate solvent effects on reaction rates (e.g., toluene vs. ethanol) .

- QSAR Models : Relate substituent effects (e.g., alkyl chain length) to mesogenic properties in LC applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.